

Application of Ceftiofur in Veterinary Clinical Trials: Detailed Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely utilized in veterinary medicine due to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] [2][3] It is frequently the subject of clinical trials to evaluate its efficacy and pharmacokinetics for various indications in a range of animal species.[4] Ceftiofur is approved for treating respiratory diseases in cattle, swine, sheep, goats, and horses, as well as foot rot and metritis in cattle.[1][4] This document provides detailed application notes and protocols for the use of Ceftiofur in veterinary clinical trials, with a focus on data presentation, experimental methodologies, and visual workflows.

Data Presentation: Efficacy and Pharmacokinetics of Ceftiofur

The following tables summarize quantitative data from various veterinary clinical trials involving **Ceftiofur**, categorized by animal species.

Table 1: Ceftiofur Applications in Bovine Clinical Trials



Indication	Animal Model	Ceftiofur Formulati on & Dosage	Administr ation Route	Duration	Key Findings & Efficacy	Referenc e
Bovine Respiratory Disease (BRD)	Holstein Calves	Ceftiofur	2 mg/kg BW	Single subcutane ous injection	Significant improveme nt in clinical illness scores; resolution of BRD symptoms by day 14. [5][6]	[5][6][7]
Bovine Respiratory Disease (BRD)	Ruminating Calves (~3 months old)	Ceftiofur (1 mg/kg) vs. Ceftiofur (1 mg/kg) + Ketoprofen (3 mg/kg)	Subcutane ous (Ceftiofur) or Intramuscu lar (Combinati on)	3 to 5 days	Combination therapy showed a significantly higher clinical success rate (67%) compared to Ceftiofur alone (48%).[8]	[8]
Acute Puerperal Metritis (APM) Prevention	Dairy Cows with uterine E. coli at day 1 postpartum	Ceftiofur hydrochlori de	Not specified	Not specified	The study aimed to quantify the efficacy of ceftiofur in preventing APM in a specific	[9]



subset of cows.[9]

Table 2: Ceftiofur Applications in Swine Clinical Trials



Indication	Animal Model	Ceftiofur Formulati on & Dosage	Administr ation Route	Duration	Key Findings & Efficacy	Referenc e
Swine Respiratory Disease (SRD)	Feeder Pigs	Ceftiofur Crystalline Free Acid (CCFA)	5.0 mg CE/kg BW	Single intramuscul ar injection	Effective for the treatment and control of SRD associated with A. pleuropneu moniae, P. multocida, H. parasuis, and S. suis.[10] [11]	[10][11]
Streptococ cus suis Infection	Healthy and infected pigs	Ceftiofur hydrochlori de oily suspension	5 mg/kg BW	Single intramuscul ar injection	A dosage regimen of 1.94 mg/kg every 72 hours was suggested to be sufficient for bactericidal activity.[12]	[12]
Pasteurella multocida Infection	Pigs	Ceftiofur hydrochlori de	5 mg/kg BW	Single intramuscul ar injection	A dose of 0.46 mg/kg was determined to be sufficient	[13]



for a bactericidal effect against P. multocida.

Table 3: Ceftiofur Applications in Equine Clinical Trials



Indication	Animal Model	Ceftiofur Formulation & Dosage	Administrat ion Route	Key Pharmacoki netic Parameters	Reference
General Pharmacokin etics	Adult Mares	Ceftiofur sodium	2.2 mg/kg	IV, IM, and SC	Mean peak plasma concentration s were 10.43 μg/ml (IV), 1.279 μg/ml (IM), and 0.61 μg/ml (SC).[14]
General Pharmacokin etics	Neonatal Foals	Ceftiofur sodium (5 mg/kg) or CCFA (6.6 mg/kg)	IV and SC (sodium), SC (CCFA)	Cmax for CCFA was 2.52 µg/mL with a tmax of 11.33 h.[15]	[15]
Pharmacokin etics in Pregnancy	Pregnant Pony Mares	Ceftiofur sodium	2.2 mg/kg or 4.4 mg/kg	Intramuscular	Peak serum concentration s of the metabolite DCA were 3.97 µg/ml (low dose) and 7.45 µg/ml (high dose).[16]
Regional Limb Perfusion	Horses	Ceftiofur	2 g in 100 mL	Intravenous Regional Limb Perfusion	Synovial fluid concentration s were above the MIC for common pathogens at 5 minutes



and 8 hours postperfusion.[17]

Table 4: Ceftiofur Applications in Canine Clinical Trials

Indication	Animal Model	Ceftiofur Formulation & Dosage	Administrat ion Route	Key Pharmacoki netic Parameters	Reference
General Pharmacokin etics	Healthy Beagle Dogs	Ceftiofur sodium	2.2 mg/kg	IV and SC	The study developed a non-linear mixed-effects model for Ceftiofur pharmacokin etics.[18]
General Pharmacokin etics	Clinically Healthy Dogs	Ceftiofur Crystalline- Free Acid (CCFA)	5.0 mg/kg	Subcutaneou s	Cmax was 1.98 µg/mL, tmax was 22.3 h, and half-life was 56.6 h.[19]
Tear Film Pharmacokin etics	Dogs	Ceftiofur Crystalline- Free Acid (Excede®)	5 mg/kg	Subcutaneou s	Ceftiofur was detectable in tears for up to 10 days, but concentration s were below the MIC for common ocular pathogens.



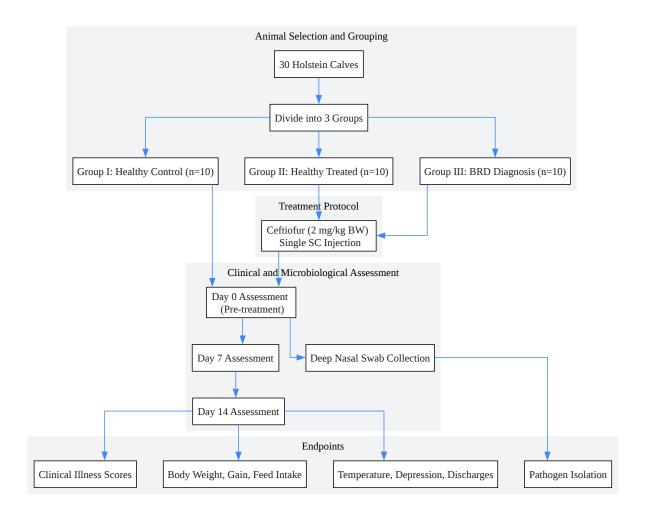
Experimental Protocols

This section details the methodologies for key experiments cited in the application of **Ceftiofur** in veterinary clinical trials.

Protocol 1: Efficacy of Ceftiofur for Bovine Respiratory Disease (BRD)

- Objective: To investigate the clinical efficacy and safety of Ceftiofur for treating BRD in calves.[5][6][7]
- Animal Model: Thirty Holstein calves were divided into three groups: Group I (healthy control), Group II (healthy, treated), and Group III (clinically diagnosed with BRD, treated).[5] [6][7]
- Treatment Administration: Groups II and III received a single subcutaneous injection of Ceftiofur at a dose of 2 mg/kg body weight.[5][6][7]
- Clinical Assessment: All groups were clinically evaluated at day 0, 7, and 14 post-administration.[5][6][7] Parameters assessed included:
 - Illness score
 - Body weight and body weight gain
 - Feed intake
 - Body temperature
 - Depression score
 - Nasal and ocular discharges
 - Ear and coughing score
- Microbiological Assessment: Deep nasal swabs were collected for pathogen isolation and identification.[8]





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Caption: Workflow for a clinical trial evaluating **Ceftiofur** efficacy in BRD-affected calves.



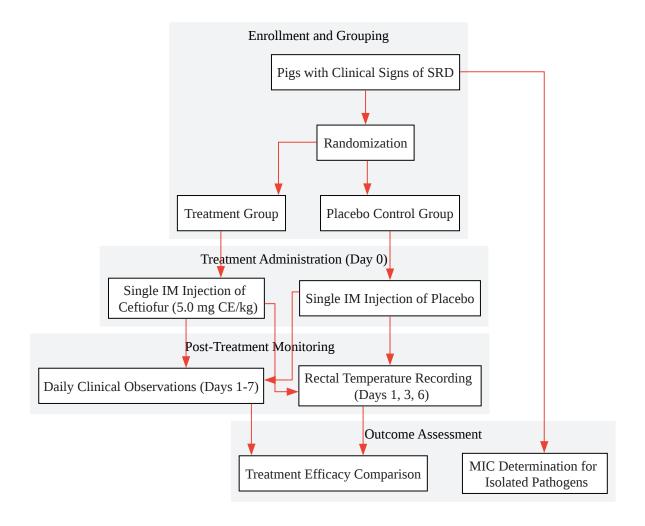
Protocol 2: Pharmacokinetics of Ceftiofur in Horses

- Objective: To determine and compare the pharmacokinetics of **Ceftiofur** following intravenous, intramuscular, and subcutaneous administration in horses.[14]
- Animal Model: Six adult mares were used in a crossover study design.[14]
- Treatment Administration: Each horse received a single dose of Ceftiofur sodium (2.2 mg/kg) via intravenous, intramuscular, and subcutaneous routes, with a washout period between treatments.[14]
- Sample Collection: Blood samples were collected at specific time points before and after drug administration.
- Analysis: Plasma concentrations of Ceftiofur and its active metabolite, desfuroylceftiofur, were measured using high-performance liquid chromatography (HPLC).[16][18]
 Pharmacokinetic parameters were then calculated.

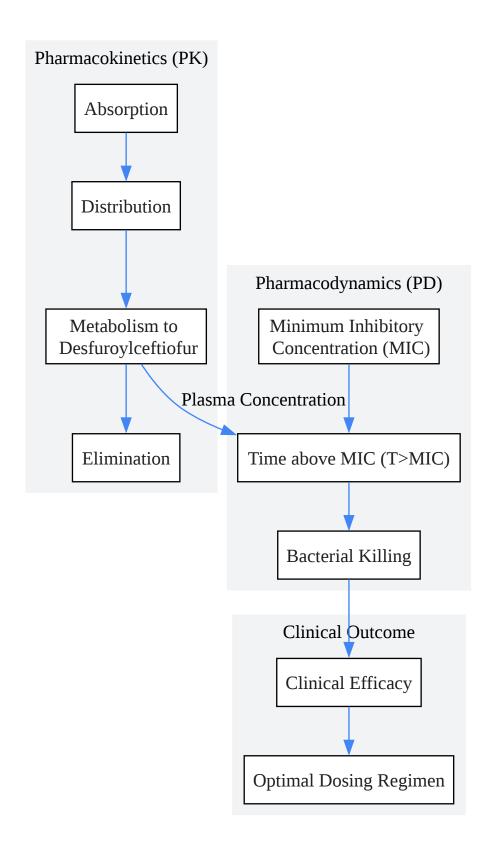












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